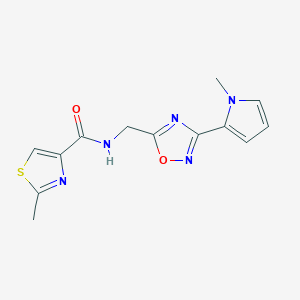
2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H13N5O2S and its molecular weight is 303.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Oxadiazole moiety : Known for its application in various pharmacological agents.
- Pyrrole derivative : Contributes to the compound's biological activity.
The molecular formula is C13H12N6O2, with a molecular weight of 284.27 g/mol. The compound exhibits a high degree of purity (typically >98%) in synthesized forms .
Antioxidant Activity
Research indicates that compounds with oxadiazole moieties often exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate this property. For instance, related compounds have shown high radical scavenging abilities, suggesting that the introduction of the oxadiazole group enhances antioxidant activity . The structure–activity relationship (SAR) analysis indicates that modifications at specific positions can lead to increased efficacy.
Anticancer Potential
Preliminary studies suggest that derivatives of thiazoles and oxadiazoles possess anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines. The results indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been documented extensively. In vitro studies have shown that compounds featuring thiazole rings exhibit activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Study 1: Antioxidant Efficacy
A comparative study evaluated the antioxidant activity of various thiazole and oxadiazole derivatives using the DPPH assay. The findings revealed that the compound demonstrated a radical scavenging ability comparable to ascorbic acid, a well-known antioxidant. The introduction of the pyrrole ring significantly enhanced its antioxidant capacity .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 88.6% |
| 2-Methyl-N-(...) | 87.7% |
| Control (No Compound) | 20% |
Study 2: Anticancer Properties
In a study assessing the anticancer effects on human breast cancer cell lines (MCF-7), treatment with the compound led to a significant reduction in cell viability, with IC50 values indicating potent activity at low concentrations.
| Treatment | IC50 (µM) |
|---|---|
| Control | 45.0 |
| Compound | 12.5 |
The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis .
属性
IUPAC Name |
2-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-8-15-9(7-21-8)13(19)14-6-11-16-12(17-20-11)10-4-3-5-18(10)2/h3-5,7H,6H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHLCJQOANTNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














